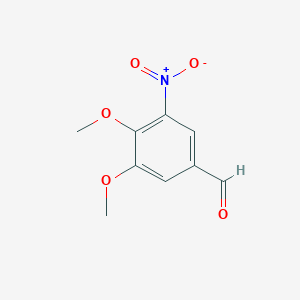

3,4-Dimethoxy-5-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUWQZZKSKEHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3,4-Dimethoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Dimethoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. This document outlines its fundamental characteristics, detailed experimental protocols for property determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with two methoxy groups, a nitro group, and a formyl group. These functional groups dictate its chemical reactivity and physical properties.

Data Presentation

| Physical Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane, and sparingly soluble in water. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of a crystalline organic compound like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)

Procedure:

-

Ensure the compound to be tested is completely dry. If necessary, dry the sample under a vacuum.

-

If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.[3]

-

Pack the dry, powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[4]

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat the apparatus again, but at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]

Assessment of Solubility

Understanding the solubility of a compound is crucial for its purification, reaction setup, and formulation.

Apparatus:

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

-

Place approximately 10-20 mg of the solid compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly soluble: A small portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

For compounds that are sparingly soluble or insoluble at room temperature, the test tube can be gently warmed to assess for any increase in solubility with temperature.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Spatula

-

Agate mortar and pestle

-

Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups of this compound (e.g., C=O stretch of the aldehyde, NO₂ stretches, C-O stretches of the methoxy groups, and aromatic C-H and C=C stretches).

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

-

NMR Spectrometer

-

NMR tubes

-

Volumetric flasks and pipettes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS)

Procedure:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analyze the spectra by examining the chemical shifts, integration (for ¹H NMR), and splitting patterns to assign the signals to the different protons and carbons in the molecule.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

3,4-Dimethoxy-5-nitrobenzaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with two methoxy groups (-OCH₃), a nitro group (-NO₂), and a formyl (aldehyde) group (-CHO).

-

IUPAC Name: this compound[1]

-

Canonical SMILES: COC1=CC(=CC(=C1OC)--INVALID-LINK--[O-])C=O[1]

-

InChI Key: NOUWQZZKSKEHCI-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property Name | Value | Source |

| Molecular Weight | 211.17 g/mol | PubChem[1] |

| Exact Mass | 211.04807239 Da | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 81.4 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 338 | PubChem[1] |

Note: The properties listed are computationally generated and may differ from experimental values.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound have been reported.

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde

This method involves the direct nitration of veratraldehyde (3,4-dimethoxybenzaldehyde).

Protocol:

-

Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.[2]

-

At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution.[2]

-

Continuously stir the mixture for 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

-

Upon completion of the reaction, pour the reaction mixture into a large volume of water.[2]

-

A pale yellow solid will precipitate. Collect the solid by filtration.[2]

-

Wash the solid repeatedly with water and then dry to obtain the final product.[2]

A reported yield for this reaction is 98%.[2]

Method 2: Methylation of 5-Nitrovanillin

This synthetic route involves the methylation of the hydroxyl group of 5-nitrovanillin.

Protocol:

-

Prepare a suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry dimethylformamide (DMF) and cool to 0°C.[3]

-

Add a solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF dropwise to the cooled suspension.[3]

-

After 30 minutes, add methyl iodide (43.18 g, 304.2 mmol) dropwise at 0°C.[3]

-

Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.[3]

-

Quench the reaction by adding water.[3]

-

Extract the aqueous solution with diethyl ether.[3]

-

Wash the organic layer with a 10% sodium hydroxide solution, dry over magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield the product as an oil.[3]

A reported yield for this procedure is 40.7%.[3]

Note: Detailed purification and analytical characterization data for the products of these syntheses were not available in the consulted resources.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound via the nitration of 3,4-dimethoxybenzaldehyde.

References

3,4-Dimethoxy-5-nitrobenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-nitrobenzaldehyde, a key aromatic aldehyde derivative. It details the compound's chemical identity, physicochemical properties, and a validated synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, facilitating its application in novel research and development endeavors.

Chemical Identity and Properties

This compound, with the CAS number 22027-96-9 , is a substituted aromatic aldehyde. Its structure features a benzene ring functionalized with two methoxy groups, a nitro group, and an aldehyde group. These functional groups contribute to its unique chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Molecular Properties [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 22027-96-9 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Canonical SMILES | COC1=CC(=CC(=C1OC)--INVALID-LINK--[O-])C=O |

| InChI Key | NOUWQZZKSKEHCI-UHFFFAOYSA-N |

Table 2: Physicochemical Properties [1]

| Property | Value |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 211.04807239 Da |

| Monoisotopic Mass | 211.04807239 Da |

| Topological Polar Surface Area | 81.4 Ų |

| Heavy Atom Count | 15 |

| Complexity | 239 |

Synthesis Protocol

A reliable method for the synthesis of this compound involves the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde).[2]

Experimental Protocol: Nitration of 3,4-Dimethoxybenzaldehyde [2]

-

Materials:

-

3,4-dimethoxybenzaldehyde (30 mmol)

-

Glacial acetic acid (20 mL)

-

Concentrated nitric acid (30 mL)

-

Deionized water

-

-

Procedure:

-

Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a suitable reaction vessel.

-

At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution while stirring.

-

Continue stirring the reaction mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the reaction solution into a large volume of water.

-

A pale yellow solid will precipitate out of the solution.

-

Collect the solid by filtration and wash it repeatedly with clean water.

-

Dry the collected solid to obtain the final product.

-

-

Yield: This protocol reports a high yield of 98%.[2]

Experimental Workflow and Data Interpretation

Due to the limited availability of published research on specific signaling pathways involving this compound, this section outlines a general experimental workflow for its synthesis and characterization.

Caption: Synthesis and Characterization Workflow.

Research Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications as an intermediate in organic synthesis. The presence of methoxy, nitro, and aldehyde functionalities makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. Further research is warranted to explore its biological profile and potential therapeutic applications.

Conclusion

This compound is a readily synthesizable aromatic compound with well-defined physicochemical properties. This guide provides essential technical data and a detailed synthesis protocol to support its use in various research and development settings. The provided experimental workflow offers a clear path for its preparation and subsequent characterization. Future investigations into the biological activity and material science applications of this compound are encouraged to unlock its full potential.

References

A Technical Guide to the Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing 3,4-dimethoxy-5-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The process commences with vanillin, a readily available starting material, and proceeds through a two-step reaction sequence involving nitration followed by methylation. This document details various experimental protocols, presents comparative quantitative data, and includes visual workflows to ensure clarity and reproducibility for research and development applications.

The primary route involves the initial nitration of vanillin to form the intermediate, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).[1][2][3] Subsequently, this intermediate undergoes methylation to yield the final product, this compound.[4]

Overall Synthetic Workflow

The conversion of vanillin to this compound is achieved in two primary stages. The first stage is an electrophilic aromatic substitution (nitration) to introduce a nitro group onto the vanillin ring. The second stage is a nucleophilic substitution (methylation) to convert the phenolic hydroxyl group into a methoxy group.

Caption: High-level two-step synthesis pathway from vanillin.

Step 1: Synthesis of 5-Nitrovanillin (Intermediate)

The synthesis of 5-nitrovanillin from vanillin is a well-established nitration reaction. Several methods have been developed, with variations in nitrating agents, solvents, and reaction conditions to optimize yield and purity. The most common methods involve the use of nitric acid.

Data Presentation: Comparative Analysis of Nitration Protocols

| Protocol | Nitrating Agent | Solvent / Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Concentrated Nitric Acid | Glacial Acetic Acid | 0-5 | 1-2 hours | ~75% | [4][5] |

| 2 | Acetyl Nitrate | Silica Gel | Not Specified | Not Specified | up to 88% | [4] |

| 3 | Nitric Acid | Dichloromethane (DCM) | 0-5 | Not Specified | Not Specified | [1] |

| 4 | Cerium (IV) Ammonium Nitrate (CAN) | 90% Acetic Acid / PEG-400 | 20-60 | 1.0-2.5 hours | ~70% | [6][7] |

| 5 | Yttrium Nitrate Hexahydrate | Glacial Acetic Acid | Room Temp. | 10 minutes | Not Specified | [1] |

Experimental Protocols for 5-Nitrovanillin Synthesis

Protocol 1: Nitration with Nitric Acid in Glacial Acetic Acid

This is the most traditional and widely cited method for synthesizing 5-nitrovanillin.[5][8] It is straightforward but requires careful temperature control to minimize by-product formation.

-

Dissolution : Dissolve vanillin in glacial acetic acid within a suitable reaction flask equipped with a magnetic stirrer.

-

Cooling : Place the flask in an ice bath to cool the mixture to between 0-5°C.[5]

-

Nitration : While maintaining the low temperature and stirring vigorously, slowly add concentrated nitric acid dropwise to the solution.[1][5]

-

Reaction : After the complete addition of nitric acid, allow the mixture to continue stirring, often at room temperature, for 1-2 hours.[5] Reaction progress should be monitored using Thin Layer Chromatography (TLC).[1]

-

Precipitation : Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[1][5]

-

Isolation & Purification : Collect the resulting yellow solid via filtration, wash it thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or acetic acid.[1][8]

Caption: Experimental workflow for the nitration of vanillin.

Step 2: Synthesis of this compound

The final step in the synthesis is the methylation of the phenolic hydroxyl group of 5-nitrovanillin. This is typically achieved using a methylating agent like dimethyl sulfate. Due to the low solubility of 5-nitrovanillin in water, its potassium salt, which is readily soluble, is often used to facilitate the reaction.[4]

Data Presentation: Methylation Protocol

| Reactant | Methylating Agent | Solvent | Yield (%) | Reference |

| 5-Nitrovanillin (Potassium Salt) | Dimethyl Sulfate | Water / Organic Solvent | ~91% | [4] |

Experimental Protocol for Methylation

The following protocol describes the methylation of 5-nitrovanillin to form the target compound, this compound, also known as 5-nitroveratraldehyde.

-

Salt Formation : Prepare the potassium salt of 5-nitrovanillin to enhance its solubility in the reaction medium. This can be done by reacting 5-nitrovanillin with a suitable potassium base.

-

Methylation Reaction : React the 5-nitrovanillin potassium salt with dimethyl sulfate.[4] The reaction is typically carried out with vigorous stirring.

-

Completion and Workup : After the reaction is complete (monitored by TLC), the mixture is worked up. This may involve separating the organic layer, washing with dilute base and then water, followed by drying over an anhydrous salt.

-

Isolation : The final product is isolated by removing the solvent under reduced pressure. The product can be purified by recrystallization if necessary. The reaction yields this compound, which serves as a precursor for various compounds, including those used in psychoactive phenethylamine research and the synthesis of Coenzyme Q.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-ニトロバニリン - 4-ヒドロキシ-3-メトキシ-5-ニトロベンズアルデヒド [sigmaaldrich.com]

- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde from 5-Nitrovanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethoxy-5-nitrobenzaldehyde, a key intermediate in the production of various pharmacologically active compounds. The primary focus is the O-methylation of its precursor, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). This document details the underlying chemical principles, presents various experimental protocols, and summarizes quantitative data to aid in procedural selection and optimization.

Introduction and Reaction Overview

5-Nitrovanillin is a derivative of vanillin and serves as a versatile starting material for the synthesis of compounds like inhibitors of catechol-O-methyltransferase (COMT) used in Parkinson's disease treatment and intermediates for Coenzyme Q.[1] Its methylation to this compound (also known as 5-nitroveratraldehyde) is a crucial synthetic step.

The core transformation is an O-methylation, specifically a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 5-nitrovanillin is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent, proceeding via an S(_N)2 mechanism to form the desired methyl ether.[2]

The general reaction scheme is illustrated below:

Caption: General reaction scheme for the methylation of 5-nitrovanillin.

Experimental Protocols

Several methods for the O-methylation of 5-nitrovanillin have been reported, primarily differing in the choice of methylating agent, base, and solvent.

Protocol 1: Methylation using Dimethyl Sulfate

This is a widely cited and efficient method for the O-methylation of phenols.[3][4] Dimethyl sulfate is a potent and cost-effective methylating agent.[3] The reaction typically involves deprotonating the phenol with a suitable base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like acetone or DMF.[4][5] For 5-nitrovanillin, using its more water-soluble potassium salt can be advantageous.[1] A high yield of 91% has been reported for this transformation.[1]

Detailed Methodology:

-

Salt Formation (Optional but Recommended): To a solution of 5-nitrovanillin in a suitable solvent (e.g., water), add an equimolar amount of a base like potassium hydroxide to form the potassium salt, which is readily soluble.[1]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add the 5-nitrovanillin (or its salt) and a solvent such as acetone or DMF.

-

Addition of Base: If not starting from the salt, add a base (e.g., 1.5-2.0 equivalents of anhydrous potassium carbonate).

-

Addition of Methylating Agent: While stirring the suspension, slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise. An exothermic reaction may occur, and cooling may be necessary to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Pour the filtrate into a large volume of cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or cyclohexane can be performed for further purification.[5]

Protocol 2: Methylation using Methyl Iodide and Sodium Hydride

This method employs a strong base, sodium hydride (NaH), to ensure complete deprotonation of the phenolic hydroxyl group, and methyl iodide as the methylating agent. The reaction is typically carried out in a dry, polar aprotic solvent like N,N-dimethylformamide (DMF).

Detailed Methodology: [6]

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, e.g., 4.87 g, 121.7 mmol) in dry DMF (18 mL).

-

Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of 5-nitrovanillin (1.0 equivalent, e.g., 20 g, 101.4 mmol) in dry DMF (30 mL) dropwise to the NaH suspension. Maintain the temperature at 0°C.

-

Stirring: After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for complete formation of the sodium phenoxide.

-

Addition of Methylating Agent: Add methyl iodide (3.0 equivalents, e.g., 43.18 g, 304.2 mmol) dropwise to the reaction mixture, again maintaining the temperature at 0°C.

-

Reaction: Upon completion of the addition, allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl ether.

-

Purification: Wash the combined organic layers with a 10% NaOH solution, followed by water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)), filter, and evaporate the solvent in vacuo to yield the product.[6]

Data Presentation: Comparison of Protocols

The following table summarizes the quantitative data associated with the described synthetic protocols.

| Parameter | Protocol 1: Dimethyl Sulfate | Protocol 2: Methyl Iodide / NaH[6] |

| Starting Material | 5-Nitrovanillin | 5-Nitrovanillin (20 g, 101.4 mmol) |

| Methylating Agent | Dimethyl Sulfate | Methyl Iodide (43.18 g, 304.2 mmol) |

| Base | K(_2)CO(_3), NaOH, or KOH | Sodium Hydride (4.87 g, 121.7 mmol) |

| Solvent | Acetone, DMF, or Water | Dry DMF (48 mL total) |

| Reaction Temp. | Reflux | 0°C to Room Temperature |

| Reaction Time | Varies (TLC monitored) | Overnight |

| Reported Yield | Up to 91%[1] | 40.7% (8.7 g) |

Experimental Workflow and Safety

The general workflow for synthesizing this compound involves several key stages, from initial setup to final purification.

Caption: Generalized experimental workflow for O-methylation.

Critical Safety Considerations:

-

Dimethyl Sulfate (DMS): DMS is extremely hazardous, toxic, and a potent carcinogen. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Any spills should be neutralized immediately with an ammonia solution.

-

Methyl Iodide: Methyl iodide is also toxic, a suspected carcinogen, and volatile. All handling should be performed in a fume hood.

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere, and reactions should be quenched carefully by slow addition of a proton source.

References

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. tandfonline.com [tandfonline.com]

- 4. reddit.com [reddit.com]

- 5. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Electrophilic Nitration of 3,4-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde), a critical reaction for the synthesis of key pharmaceutical and chemical intermediates. The primary product, 6-nitroveratraldehyde, serves as a versatile precursor for various complex molecules, including the PET imaging agent 6-[¹⁸F]fluoro-L-DOPA.[1]

Reaction Mechanism and Regioselectivity

The nitration of 3,4-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.[2] The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of a strong acid, such as sulfuric acid, with nitric acid.[2][3]

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the benzaldehyde ring:

-

Methoxy Groups (-OCH₃): These are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance.[4][5] This donation stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the methoxy groups.[6][7]

-

Aldehyde Group (-CHO): This is a deactivating group and a meta-director.[6] It withdraws electron density from the ring, making electrophilic attack less favorable, especially at the ortho and para positions.[6]

In the case of 3,4-dimethoxybenzaldehyde, the powerful activating and ortho-, para-directing effects of the two methoxy groups dominate the deactivating, meta-directing effect of the aldehyde group. The positions ortho to the methoxy groups (C-2 and C-5) and para to the methoxy groups (C-6) are electronically enriched. Steric hindrance can influence the final position of substitution. The nitration predominantly occurs at the C-6 position, which is ortho to the methoxy group at C-1 and meta to the aldehyde group, leading to the formation of 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde).

Quantitative Data Summary

The yield of 6-nitroveratraldehyde is highly dependent on the specific nitrating agents and reaction conditions employed. A comparison of different methodologies highlights the efficiency of mixed acid systems for this transformation.

| Method | Nitrating Agent(s) | Solvent | Temperature | Yield (%) | Product M.P. (°C) | Reference |

| A | Nitric acid (sp. gr. 1.4) | None | 18-22°C | 73-79 | 132-133 | [8] |

| B | Neat Nitric acid | None | 5°C | 50.35 | 130 | [9][10] |

| C | Nitric acid / Sulfuric acid | None | 5°C | 93.63 | 130 | [9][10] |

| D | Nitric acid | Acetic anhydride | Ice-bath | 92 | Not specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and safe synthesis. The product, 6-nitroveratraldehyde, is noted to be sensitive to light and heat, requiring careful handling during workup and purification.[8][12]

Protocol A: Nitration with Nitric Acid (Organic Syntheses) [8]

This procedure is a well-established method for the preparation of 6-nitroveratraldehyde.

-

Setup: A 1-liter Erlenmeyer flask is equipped with a mechanical stirrer and placed in a water bath maintained at approximately 15°C.

-

Reagent Addition: 350 mL of nitric acid (sp. gr. 1.4) at 20°C is added to the flask. 70 g (0.42 mole) of crushed 3,4-dimethoxybenzaldehyde (m.p. >43°C) is added in small portions over the course of 1 hour, with stirring.

-

Temperature Control: The internal temperature of the reaction mixture is maintained between 18°C and 22°C. Ice may be added to the external water bath if necessary.

-

Reaction: After the addition is complete, the mixture is stirred for an additional 10 minutes.

-

Workup: The reaction mixture is poured into 4 liters of vigorously agitated cold water in an opaque container. From this point, the product must be protected from light. The precipitated product is filtered through a Büchner funnel.

-

Washing: The filter cake is washed by re-slurrying in 2 liters of cold water, followed by filtration.

-

Drying and Purification: The crude product is dried (e.g., in a forced-draft oven at 50°C for 8 hours followed by air-drying). The material is then recrystallized from boiling 95% ethanol. A second crop can be obtained by concentrating the mother liquor. The final product is dried in a vacuum oven at 50°C.

Protocol B: Nitration with Mixed Acid (HNO₃/H₂SO₄) [9][10]

This method offers a higher yield compared to using nitric acid alone.

-

Setup: A reaction flask is cooled to 5°C.

-

Nitration: 3,4-dimethoxybenzaldehyde is treated with a mixture of nitric acid and sulfuric acid. The reaction is maintained at 5°C for 2 hours.

-

Workup and Purification: (Detailed workup not specified in the source, but would typically involve quenching the reaction mixture on ice, filtering the precipitate, washing with cold water, and recrystallizing from a suitable solvent like ethanol).

Visualization of Experimental Workflow

The general process for the synthesis and purification of 6-nitroveratraldehyde can be visualized as a logical workflow.

References

- 1. 6-Nitroveratraldehyde | CAS#:20357-25-9 | Chemsrc [chemsrc.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]

- 11. globethesis.com [globethesis.com]

- 12. 6-Nitroveratraldehyde | 20357-25-9 [chemicalbook.com]

Navigating the Bioactive Landscape of 3,4-Dimethoxy-5-nitrobenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aromatic aldehyde 3,4-dimethoxy-5-nitrobenzaldehyde serves as a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring electron-donating methoxy groups and an electron-withdrawing nitro group, offers a rich template for the development of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and evaluation methodologies for two major classes of its derivatives: Schiff bases and chalcones. While direct research on the biological activities of this compound derivatives is emerging, this document consolidates available data on closely related analogues to inform future research and development.

Synthesis of this compound and its Derivatives

The journey into the biological activities of its derivatives begins with the synthesis of the core molecule, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic route for nitrobenzaldehyde derivatives.[1]

Materials:

-

3,4-dimethoxybenzaldehyde

-

Glacial acetic acid

-

Concentrated nitric acid

-

Distilled water

Procedure:

-

Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a suitable flask.

-

At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution with continuous stirring.

-

Continue stirring the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of water.

-

A pale yellow solid will precipitate. Collect the solid by filtration.

-

Wash the precipitate repeatedly with distilled water.

-

Dry the product to obtain this compound.[1]

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.

Generalized Experimental Protocol: Synthesis of Schiff Base Derivatives

-

Dissolve equimolar amounts of this compound and a selected primary amine in ethanol.

-

Add a few drops of a catalyst, such as glacial acetic acid.

-

Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.

Generalized Experimental Protocol: Synthesis of Chalcone Derivatives

-

Dissolve an appropriate acetophenone and this compound in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[2]

Biological Activities of Structurally Related Derivatives

While specific quantitative data for derivatives of this compound are not extensively available, the biological activities of structurally similar compounds provide valuable insights into their potential.

Anticancer Activity of Related Schiff Base Derivatives

Schiff bases derived from nitrobenzaldehydes have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[3][4][5][6]

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Schiff base of 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acid | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 | [3][6] |

| Schiff base of 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acid | Normal Human Gingival Fibroblasts (NHGF) | 977.24 | [3][6] |

Note: The data presented is for a Schiff base derived from 4-nitrobenzaldehyde, a structural analogue.

Antimicrobial Activity of Related Chalcone Derivatives

Chalcones containing dimethoxy substitutions have been evaluated for their antimicrobial properties. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their biological activity.[7]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [7] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [7] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [7] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [7] |

Note: The data presented is for a chalcone with a 3,4-dimethoxyphenyl group, a structural analogue.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in a suitable solvent)

-

Standard antibiotic (positive control)

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a potential signaling pathway for their anticancer activity.

Conclusion

Derivatives of this compound, particularly Schiff bases and chalcones, represent a promising area for the discovery of new therapeutic agents. While direct experimental data on these specific derivatives is limited, the significant anticancer and antimicrobial activities observed in structurally related analogues underscore the potential of this chemical scaffold. The synthetic routes are well-established, and robust methodologies for biological evaluation are readily available. Further research focusing on the synthesis of a diverse library of these derivatives and their subsequent screening is warranted to unlock their full therapeutic potential and to elucidate their mechanisms of action and specific cellular targets.

References

- 1. 3,4-DIMETHOXY-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. orientjchem.org [orientjchem.org]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dimethoxy-5-nitrobenzaldehyde: A Technical Review of its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a potential building block in organic synthesis. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, chemical and physical properties. While the compound itself is not extensively studied for its biological activity, its structural similarity to pharmacologically active compounds suggests its potential as a precursor or intermediate in drug discovery and development. This document summarizes key data and provides detailed experimental protocols for its preparation.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | PubChem[1] |

| Molecular Weight | 211.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22027-96-9 | ChemicalBook[2] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)--INVALID-LINK--[O-])C=O | PubChem[1] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature. The choice of method may depend on the availability of starting materials and desired scale.

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde

This method involves the direct nitration of the commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde).

30 mmol of 3,4-dimethoxybenzaldehyde is dissolved in 20 mL of glacial acetic acid. To this solution, 30 mL of concentrated nitric acid is slowly added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into a large volume of water, leading to the precipitation of a pale yellow solid. The solid is collected by filtration, washed repeatedly with water, and dried to yield the final product.[2]

Yield: 98%[2]

Caption: Workflow for the synthesis of this compound via nitration.

Method 2: Methylation of 5-Nitrovanillin

This synthetic approach starts with 5-nitrovanillin and involves a methylation step to introduce the second methoxy group.

A suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry dimethylformamide (DMF) is cooled to 0°C. A solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF is then added dropwise. After stirring for 30 minutes, methyl iodide (43.18 g, 304.2 mmol) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. Water is added to the mixture, and the product is extracted with diethyl ether. The organic layer is washed with a 10% sodium hydroxide solution, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as an oil.

Yield: 40.7%

Caption: Workflow for the synthesis of this compound via methylation.

Spectroscopic Data

Applications in Research and Drug Development

Currently, there is a notable lack of published research on the direct biological activities of this compound. The closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals, such as the COMT inhibitor Entacapone, and as a potent inhibitor of xanthine oxidase.

The structural similarity of this compound to these biologically active molecules suggests its potential as a valuable starting material or intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its pharmacological profile and potential applications in drug discovery.

Conclusion

This compound is a readily synthesizable aromatic compound. While its direct biological applications are yet to be explored, its synthesis is well-documented, providing a solid foundation for its use in further chemical and pharmacological research. The lack of comprehensive spectroscopic and biological data represents a clear gap in the current scientific literature, inviting further investigation into the properties and potential applications of this molecule.

References

An In-depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzaldehyde: Discovery and History

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-nitrobenzaldehyde, a significant organic compound, for researchers, scientists, and professionals in drug development. The guide covers its historical discovery, key synthesis protocols, physicochemical properties, and applications, with a focus on presenting quantitative data in a structured format and visualizing reaction pathways.

Introduction

This compound, with the chemical formula C₉H₉NO₅, is a substituted aromatic aldehyde.[1] Its structure features a benzene ring with two methoxy groups at positions 3 and 4, a nitro group at position 5, and an aldehyde group at position 1. This compound serves as a valuable intermediate in various organic syntheses, particularly in the preparation of pharmaceuticals and other fine chemicals.

History and Discovery

The related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has a more extensively documented history due to its importance as a precursor to the pharmaceutical drug Entacapone. The oldest known method for the preparation of this dihydroxy analog involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, as described by Hayduck in 1903.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | PubChem[1] |

| Molecular Weight | 211.17 g/mol | PubChem[1] |

| CAS Number | 22027-96-9 | ChemicalBook[4] |

| Appearance | Pale yellow solid | ChemicalBook[4] |

| Melting Point | 131-133 °C | Sigma-Aldrich |

| XLogP3 | 1.2 | PubChem[1] |

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been well-established: the nitration of veratraldehyde and the methylation of 5-nitrovanillin.

Synthesis via Nitration of Veratraldehyde

This method involves the direct nitration of commercially available veratraldehyde.

Experimental Protocol:

To a solution of 3,4-dimethoxybenzaldehyde (30 mmol) in 20 mL of glacial acetic acid, 30 mL of concentrated nitric acid is slowly added dropwise at room temperature. The reaction mixture is stirred for 12 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction solution is poured into a large volume of water, leading to the precipitation of a pale yellow solid. The solid is collected by filtration, washed repeatedly with water, and dried to yield the final product.[4]

Quantitative Data:

| Parameter | Value | Source |

| Starting Material | 3,4-Dimethoxybenzaldehyde | ChemicalBook[4] |

| Reagents | Concentrated Nitric Acid, Glacial Acetic Acid | ChemicalBook[4] |

| Reaction Time | 12 hours | ChemicalBook[4] |

| Temperature | Room Temperature | ChemicalBook[4] |

| Yield | 98% | ChemicalBook[4] |

Logical Workflow for the Nitration of Veratraldehyde:

Synthesis via Methylation of 5-Nitrovanillin

An alternative route involves the methylation of the hydroxyl group of 5-nitrovanillin.

Experimental Protocol:

A detailed protocol for a similar synthesis, the methylation of vanillin to veratraldehyde, involves the use of dimethyl sulfate and sodium hydroxide at 60°C for 2 hours.[5] A similar approach can be applied to 5-nitrovanillin.

Logical Relationship for the Synthesis from Vanillin:

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is limited, data for its precursor, veratraldehyde, and related compounds can provide valuable reference points for characterization.

Reference Spectroscopic Data for Veratraldehyde (3,4-Dimethoxybenzaldehyde):

-

¹H NMR (CDCl₃): Spectroscopic data is available in various databases.[6]

-

¹³C NMR (CDCl₃): Spectroscopic data is available in various databases.[7]

-

IR Spectrum: The NIST Chemistry WebBook provides an infrared spectrum for veratraldehyde.[8]

-

Mass Spectrum (EI): The NIST Chemistry WebBook provides a mass spectrum for veratraldehyde.[9]

Expected Spectroscopic Features for this compound:

-

¹H NMR: Signals corresponding to the aldehyde proton (around 10 ppm), two aromatic protons (as singlets or doublets with small coupling), and two methoxy groups (as singlets).

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy groups), and the methoxy carbons.

-

IR: Characteristic stretching frequencies for the aldehyde C=O, aromatic C=C, C-O bonds, and the N-O bonds of the nitro group.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (211.17 g/mol ) and characteristic fragmentation patterns.

Applications in Research and Drug Development

While historical applications of this compound are not extensively documented, its utility as a synthetic intermediate is clear. Its structural isomer, 6-nitroveratraldehyde, has been used in the preparation of radiolabeled compounds for positron emission tomography (PET) studies of the dopaminergic system in humans.

The closely related 3,4-dihydroxy-5-nitrobenzaldehyde is a crucial intermediate in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[3] This highlights the potential of nitro-substituted catecholic aldehydes as important building blocks in medicinal chemistry.

Signaling Pathway Context (Hypothetical):

Given its structural similarity to compounds used in neurological drug development, this compound could potentially be explored as a precursor for novel COMT inhibitors or other enzyme inhibitors.

Conclusion

This compound is a valuable synthetic intermediate with a history rooted in the early 20th-century exploration of aromatic nitration reactions. While its own historical applications are not as well-documented as some of its analogs, its straightforward synthesis and the biological significance of related compounds make it a molecule of continued interest for synthetic chemists and drug discovery professionals. The detailed protocols and compiled data in this guide serve as a valuable resource for its synthesis, characterization, and potential future applications.

References

- 1. This compound | C9H9NO5 | CID 10867565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. 3,4-DIMETHOXY-5-NITRO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 9. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

Unlocking the Therapeutic Potential of 3,4-Dimethoxy-5-nitrobenzaldehyde: A Guide to Future Research

For Immediate Release

[City, State] – 3,4-Dimethoxy-5-nitrobenzaldehyde, a readily available synthetic intermediate, stands at the cusp of significant scientific exploration. While historically recognized for its role in the synthesis of pharmaceutical agents, emerging research into structurally related compounds suggests a wealth of untapped potential for this molecule in drug discovery and development. This technical guide outlines promising research avenues for this compound, targeting researchers, scientists, and professionals in the field of drug development.

The primary opportunity for investigation lies in its functional relationship to its demethylated analog, 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB). DHNB has demonstrated potent activity as a xanthine oxidase inhibitor and an antioxidant, presenting a clear path for analogous studies with the methoxy-protected parent compound. Furthermore, the broader family of substituted benzaldehydes has been implicated in the modulation of key cellular signaling pathways, offering a diverse landscape for novel therapeutic applications.

Core Research Areas

Enzyme Inhibition and Antioxidant Activity:

The most immediate area of investigation for this compound is its potential as a xanthine oxidase inhibitor, drawing a direct parallel to the known activity of DHNB.[1][2] Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key strategy in the management of hyperuricemia and gout. Research should focus on in vitro enzymatic assays to determine the inhibitory concentration (IC50) of this compound against xanthine oxidase. Comparative studies with DHNB and existing drugs like allopurinol would provide valuable context.

Furthermore, the antioxidant potential of the compound should be explored. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cellular antioxidant assays in relevant cell lines can quantify its ability to mitigate oxidative stress.

Table 1: Comparative Inhibitory and Antioxidant Activity

| Compound | Target Enzyme | IC50 (µM) | Antioxidant Activity (Assay) | Reference |

| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | Xanthine Oxidase | 3 | DPPH Scavenging | [1][2] |

| Allopurinol | Xanthine Oxidase | Data to be determined | Not applicable | [1] |

| This compound | Xanthine Oxidase | To be determined | To be determined |

Modulation of Inflammatory Signaling Pathways:

Structurally similar benzaldehyde derivatives have been shown to suppress inflammatory responses by modulating key signaling pathways such as NF-κB and MAPK.[3] These pathways are central to the production of pro-inflammatory cytokines and are implicated in a wide range of inflammatory diseases.

Initial research should involve cell-based assays using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The effect of this compound on the phosphorylation of key pathway proteins (e.g., p65, IκBα, p38, JNK, ERK) can be assessed by Western blotting.

Anticancer and Cytotoxic Activity:

The anticancer potential of benzaldehyde derivatives is an exciting frontier. Studies have shown that some benzaldehydes can inhibit cancer cell growth by interacting with scaffolding proteins like 14-3-3ζ, which are hubs for oncogenic signaling.[4]

A logical first step would be to screen this compound against a panel of cancer cell lines (e.g., pancreatic, lung, breast) to determine its cytotoxic effects and calculate IC50 values. Subsequent mechanism-of-action studies could investigate its impact on cell cycle progression, apoptosis, and its interaction with key signaling proteins.

Synthetic Chemistry and Derivative Synthesis:

This compound is an excellent scaffold for the synthesis of novel derivatives with potentially enhanced biological activities. The aldehyde group is amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases or chalcones. A focused medicinal chemistry program could generate a library of derivatives for screening in the aforementioned biological assays.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of 3,4-dimethoxybenzaldehyde.[5]

-

Materials: 3,4-dimethoxybenzaldehyde, glacial acetic acid, concentrated nitric acid.

-

Procedure:

-

Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.

-

Slowly add 30 mL of concentrated nitric acid dropwise at room temperature.

-

Stir the mixture for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of water.

-

Filter the resulting pale yellow solid precipitate.

-

Wash the solid repeatedly with water.

-

Dry the product to obtain this compound (yield ~98%).

-

Another reported method involves the methylation of 5-nitrovanillin.[6]

-

Materials: 5-nitrovanillin, sodium hydride, dry DMF, methyl iodide.

-

Procedure:

-

Cool a suspension of sodium hydride (121.7 mmol) in 18 mL of dry DMF to 0°C.

-

Add a solution of 5-nitrovanillin (101.4 mmol) in 30 mL of DMF dropwise.

-

After 30 minutes, add methyl iodide (304.2 mmol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl ether.

-

Wash the organic layer with 10% NaOH solution, dry over MgSO4, filter, and evaporate to yield the product.

-

Table 2: Synthesis Methodologies

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 3,4-dimethoxybenzaldehyde | Glacial acetic acid, Conc. nitric acid | Acetic acid | 12 h | 98% | [5] |

| 5-nitrovanillin | Sodium hydride, Methyl iodide | DMF | Overnight | 40.7% | [6] |

Conclusion

This compound represents a molecule with considerable, yet largely unexplored, therapeutic potential. By leveraging the knowledge gained from structurally similar compounds, researchers can embark on a number of promising avenues of investigation. From enzyme inhibition and antioxidant studies to the modulation of critical cellular signaling pathways in inflammation and cancer, the opportunities for novel drug discovery are significant. The synthetic tractability of this compound further enhances its appeal as a versatile scaffold for the development of new chemical entities. This guide serves as a foundational roadmap to inspire and direct future research into this promising molecule.

References

- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde|CAS 116313-85-0 [benchchem.com]

- 3. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H9NO5 | CID 10867565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Safety and Handling of 3,4-Dimethoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethoxy-5-nitrobenzaldehyde. The information is intended for laboratory personnel and professionals involved in research and drug development who may handle this compound. The following sections detail the known hazards, safe handling procedures, emergency protocols, and relevant biological effects.

Hazard Identification and Classification

GHS Classification (Inferred)

The Globally Harmonized System (GHS) classification for this compound is inferred from structurally similar compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

GHS Label Elements (Inferred)

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

| Danger | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damage | P261, P264, P270, P272, P280, P301+P312, P302+P352, P305+P351+P338, P333+P313, P362+P364, P501 |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol [1] |

| Appearance | Pale yellow solid (inferred) |

| Solubility | Insoluble in water (inferred) |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this chemical.

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield is recommended for splash hazards. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a particulate respirator (e.g., N95). |

Handling Procedures

-

Engineering Controls : Use process enclosures, local exhaust ventilation, or a chemical fume hood to control airborne levels.

-

Personal Hygiene : Avoid all personal contact, including inhalation of dust. Do not ingest. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spill Management :

-

Minor Spills : Eliminate ignition sources. Clean up spills immediately using dry methods to avoid generating dust. Place spilled material in a labeled container for disposal.

-

Major Spills : Evacuate the area. Alert emergency personnel. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.

-

Storage

-

Conditions : Store in a cool, dry, and well-ventilated area. Keep containers tightly closed.

-

Incompatibilities : Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

Experimental Protocols

The following are general experimental protocols for the synthesis and handling of this compound, adapted from available literature.[2][3]

Synthesis of this compound

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde [2]

-

In a well-ventilated fume hood, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid in a flask equipped with a magnetic stirrer.

-

At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the stirred solution.

-

Continue stirring the reaction mixture for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

-

Filter the resulting pale yellow solid, wash it repeatedly with water, and dry it to obtain this compound.

Method 2: Methylation of 5-Nitrovanillin [3]

-

In a fume hood, cool a suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry DMF to 0°C.

-

Add a solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF dropwise to the cooled suspension.

-

After 30 minutes of stirring, add methyl iodide (43.18 g, 304.2 mmol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water and extract the product with ethyl ether.

-

Wash the organic layer with a 10% NaOH solution, dry it over MgSO₄, filter, and evaporate the solvent in vacuo to yield the product.

Safe Handling Workflow

The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.

References

An In-Depth Technical Guide to the Material Safety of 3,4-Dimethoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3,4-Dimethoxy-5-nitrobenzaldehyde (CAS No. 22027-96-9). The information presented is collated from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound. This document is intended to be a vital resource for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental procedures. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | Smolecule[1] |

| Molecular Weight | 211.17 g/mol | Smolecule[1] |

| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

| Melting Point | 81-85 °C | Smolecule[1] |

| Solubility | Soluble in organic solvents such as acetone, benzene, and ethanol. | Smolecule[1] |

| Storage Temperature | 2-8°C, sealed, dry | MySkinRecipes[2], Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Sources: Fluorochem SDS, Sigma-Aldrich, BLD Pharm[3][4]

Precautionary Statements and First Aid Measures

Adherence to the following precautionary statements is crucial for minimizing risk. This section also details the appropriate first aid measures in case of exposure.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330: Rinse mouth. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. | |

| P362: Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Sources: Fluorochem SDS, Sigma-Aldrich, BLD Pharm[3][4]

Experimental Protocols and Safe Handling

While specific experimental protocols are not detailed in the available safety data sheets, the information provided allows for the development of a robust safe handling workflow.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

-

Eyewash stations and safety showers should be readily accessible.

General Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows based on the available safety data.

References

Methodological & Application

Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde: A Detailed Protocol for Researchers

Abstract

This application note provides detailed protocols for the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde, a key intermediate in the production of various pharmacologically active compounds. Two primary synthetic routes are presented: the direct nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) and the methylation of 5-nitrovanillin. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the development of pharmaceutical agents. Its molecular structure, featuring methoxy, nitro, and aldehyde functional groups, makes it a versatile precursor for a range of complex molecules. For instance, it serves as an intermediate in the synthesis of Coenzyme Q and inhibitors of catechol-O-methyltransferase (COMT), which are utilized in the management of Parkinson's disease.[1] This document outlines two reliable methods for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₅ | [2] |

| Molecular Weight | 211.17 g/mol | [2][3] |

| CAS Number | 22027-96-9 | [2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 147-149 °C | [4] |

| Boiling Point | 310.9 °C at 760 mmHg | [4] |

| Solubility | Soluble in DMSO | [4] |

Synthetic Protocols

Two common and effective methods for the synthesis of this compound are detailed below.

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This method involves the direct nitration of commercially available 3,4-dimethoxybenzaldehyde. It is a straightforward and high-yielding one-step process.

-

In a suitable reaction vessel, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.

-

While stirring at room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution.

-

Continue stirring the reaction mixture for 12 hours at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into a large volume of water.

-

A pale yellow solid will precipitate out of the solution.

-

Collect the solid by filtration.

-

Wash the solid repeatedly with clean water.

-

Dry the product to obtain this compound.

| Reagent | Molar Equiv. | Quantity |

| 3,4-Dimethoxybenzaldehyde | 1 | 30 mmol |

| Glacial Acetic Acid | - | 20 mL |

| Concentrated Nitric Acid | - | 30 mL |

| Product Yield | 98% [2] |

Method 2: Methylation of 5-Nitrovanillin